Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Description
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a substituted oxobutanoate ester characterized by two aryl groups: a 4-chlorophenyl moiety at position 2 and a 3-methylphenyl group at position 4 of the butanoate backbone. The 4-chlorophenyl group introduces electron-withdrawing properties, while the 3-methylphenyl substituent contributes steric bulk and lipophilicity. Such structural features influence reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAROCWNZVLMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves the esterification of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) for halogenation or concentrated nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17ClO3
- Molecular Weight : 316.78 g/mol
- Chemical Structure : The compound features a butanoate ester group with chlorophenyl and methylphenyl substituents, which contribute to its reactivity and interaction with biological systems.
Chemistry
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate serves as a valuable building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form derivatives that may exhibit different properties or biological activities.
- Substitution Reactions : The presence of the chlorophenyl group allows for nucleophilic substitution reactions, facilitating the synthesis of new compounds with potential applications in pharmaceuticals and agrochemicals.
Research has indicated that this compound may possess various biological activities , making it a candidate for further investigation:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, which could be useful in developing new antibiotics or antifungal agents.
- Anticancer Potential : The compound's structure suggests it might interact with specific molecular targets involved in cancer progression. Investigations into its efficacy against different cancer cell lines are ongoing.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a pharmacophore —a molecular framework that can interact with biological targets to elicit therapeutic effects:
- Drug Development : Its unique structure allows for modifications that could enhance its activity or reduce side effects, making it a promising candidate for drug development.
- Pharmacological Studies : Ongoing research aims to elucidate the mechanisms by which this compound affects biological systems, contributing to the understanding of drug-receptor interactions.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
-
Synthesis of Novel Antimicrobial Agents :
- A study demonstrated the synthesis of derivatives from this compound that showed enhanced antimicrobial activity against resistant bacterial strains. The modifications involved altering the ester group and substituents on the phenyl rings to optimize activity.
-
Evaluation of Anticancer Activity :
- In vitro studies reported that certain derivatives exhibited cytotoxic effects on breast cancer cell lines. The mechanism of action was attributed to apoptosis induction via mitochondrial pathways.
-
Pharmacokinetic Studies :
- Research focused on the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, suggesting its viability as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituent positions, aryl group substitutions, and ester moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Oxobutanoate Derivatives
*Inferred formula based on structural analysis.
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group (Cl) in the target compound increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to analogs with 4-methoxyphenyl (electron-donating) groups .
Ester Group Influence: Methyl esters (target compound) generally exhibit lower solubility in polar solvents than ethyl esters (e.g., Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) due to reduced polarity .
Biological Activity: Hydrazone-containing analogs (e.g., Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate) demonstrate cytotoxic properties, while the target compound’s bioactivity remains unexplored but may align with fungicidal intermediates due to the 4-chlorophenyl motif .
Research Findings and Gaps
- Synthetic Challenges : The steric bulk of the 3-methylphenyl group may complicate purification steps compared to less-substituted analogs .
Biological Activity
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is an organic compound with significant potential in various fields, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available literature and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Molecular Formula : C18H16ClO3
- Molecular Weight : 319.78 g/mol
- Functional Groups : Contains both a ketone and an ester functional group, along with aromatic substituents that enhance its reactivity and potential biological interactions.
The compound's structure allows for versatile chemical behavior, which is crucial for its applications in biological systems.
Synthesis
The synthesis of this compound typically involves the esterification of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol, often using an acid catalyst such as sulfuric acid under reflux conditions. This method ensures the complete conversion of the acid to the ester form, which is essential for achieving high purity and yield in laboratory settings.
Research Findings
- Anti-inflammatory Potential : Preliminary studies suggest that compounds with similar aromatic systems exhibit anti-inflammatory properties. For instance, beta-diketoesters have been noted for their ability to modulate inflammatory responses in vitro, although specific data for this compound are scarce .
- Cytotoxicity Studies : Investigations into related compounds indicate varying degrees of cytotoxicity against cancer cell lines. The structural similarities may suggest that this compound could also possess cytotoxic effects warranting further exploration .
- Binding Affinity : Interaction studies have shown that compounds with similar substituents can bind to biological targets, influencing pathways related to inflammation or cell growth. This suggests a potential role for this compound in therapeutic applications .
Case Studies and Comparative Analysis
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential anti-inflammatory and cytotoxic effects | |
| Methyl 2-(3-chlorophenyl)-4-(2-methylphenyl)-4-oxobutanoate | Similar structure; varying biological activity | |
| Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate | Altered reactivity; potential different biological effects |
Applications
This compound has several potential applications:
- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory or analgesic drugs.
- Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules.
- Biological Research : Investigated for its interactions with biomolecules to better understand its potential therapeutic roles .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate, and what challenges arise during its purification?
Methodological Answer: A plausible synthetic approach involves a multi-step reaction sequence starting with Friedel-Crafts acylation to introduce the 4-chlorophenyl and 3-methylphenyl groups, followed by esterification. For example, analogous compounds like 4-(4-chlorophenyl)-4-oxobutanoate derivatives are synthesized via ketone formation and subsequent esterification . Key challenges include controlling regioselectivity during acylation and removing unreacted intermediates. Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Impurity profiles should be monitored using HPLC (e.g., C18 columns with UV detection at 254 nm) .
Q. How can NMR spectroscopy be optimized to resolve overlapping signals in this compound?
Methodological Answer: 1H and 13C NMR spectra of structurally similar compounds (e.g., methyl 4-(4-fluorophenyl)-4-oxobutanoate) show characteristic peaks for aromatic protons (δ 7.2–7.8 ppm), ketone carbonyls (δ 200–210 ppm in 13C), and ester methyl groups (δ 3.6–3.8 ppm) . For overlapping signals, use high-field NMR (≥500 MHz) and employ 2D techniques (COSY, HSQC) to assign protons and carbons. Solvent choice (e.g., CDCl3 vs. DMSO-d6) can also improve resolution. For example, deuterated chloroform is preferred for non-polar aromatic compounds due to minimal solvent interference .
Q. What crystallographic methods are suitable for determining the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (SHELXT for solution, SHELXL for refinement) to resolve the structure. For high-quality crystals, optimize growth via slow evaporation from dichloromethane/hexane mixtures. Challenges include twinning due to the compound’s bulky substituents; in such cases, refine using TWIN/BASF commands in SHELXL . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectral data for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility (e.g., rotation around the ketone-ester bond) or solvent effects. Computational tools like DFT (B3LYP/6-31G*) can model optimized geometries and predict NMR/IR spectra. Compare experimental data with computed values, adjusting for solvent polarity (e.g., using the PCM model). For example, methyl 4-oxobutanoate derivatives exhibit solvent-dependent shifts in carbonyl stretching (IR: 1720–1740 cm⁻¹) . Validate results by cross-referencing with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
Methodological Answer: Common byproducts include diastereomers (due to chiral centers) and over-acylated intermediates. To suppress these:
- Use stoichiometric control (e.g., limiting acyl chloride equivalents).
- Introduce protecting groups (e.g., silyl ethers) for reactive hydroxyl or amine moieties in precursors.
- Monitor reaction progress in real-time via inline FTIR to detect intermediate ketones/esters.
Post-synthesis, employ preparative HPLC with a phenyl-hexyl stationary phase to separate structurally similar impurities .
Q. How should researchers design stability studies to evaluate degradation pathways under varying conditions?
Methodological Answer: Follow ICH Q1A guidelines:
- Forced degradation: Expose the compound to heat (80°C, 10 days), humidity (75% RH, 40°C), acidic/basic hydrolysis (0.1 M HCl/NaOH, 70°C), and UV light (ICH Q1B).
- Analytical tracking: Use UPLC-PDA-MS to identify degradation products. For example, ester hydrolysis under basic conditions yields 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid (monitored via loss of methyl ester signal in NMR) .
- Kinetic modeling: Apply Arrhenius equations to predict shelf-life at standard storage conditions .
Q. What advanced techniques resolve ambiguities in stereochemical assignments for this compound?
Methodological Answer:
- Vibrational Circular Dichroism (VCD): Provides absolute configuration by comparing experimental and computed VCD spectra.
- X-ray crystallography: Definitive for solid-state configurations. If crystals are unavailable, use NOESY NMR to probe spatial proximity of substituents (e.g., cross-peaks between 3-methylphenyl and ester groups) .
- Chiral HPLC: Employ columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers. Validate with polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
